Synthetic Efficiency: Quantitative One-Step Yield for Meta Isomer
The meta-substituted 3-(3-formylphenyl)propanoic acid can be synthesized in a one-step protocol under adapted Vilsmeier conditions with a quantitative yield [1]. This is a distinct advantage over the ortho- and para- isomers (CAS 27916-44-5 and CAS 34961-64-3), for which no comparable one-step, quantitative-yield protocol is reported in the primary literature [1]. The meta isomer's unique electronic and steric environment facilitates this high-yielding transformation, making it the preferred starting material for cost-effective, multi-gram scale-up.
| Evidence Dimension | Synthetic yield (one-step) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Ortho- and para- isomers: No reported quantitative one-step yield protocols |
| Quantified Difference | Quantitative vs. Not reported |
| Conditions | Adapted Vilsmeier conditions |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram for procurement and more efficient use of resources in process chemistry.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 3-(3-Formylphenyl)propanoic Acid in Quantitative Yield. Molbank. 2023;(2):M1654. View Source
